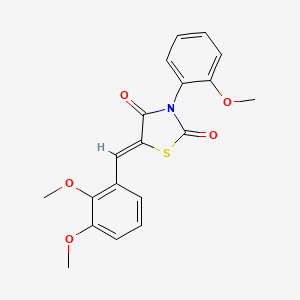

![molecular formula C24H25NO6 B4620784 ethyl 3-(4-methyl-7-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-2-oxo-2H-chromen-3-yl)propanoate](/img/structure/B4620784.png)

ethyl 3-(4-methyl-7-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-2-oxo-2H-chromen-3-yl)propanoate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of ethyl 3-(4-methyl-7-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-2-oxo-2H-chromen-3-yl)propanoate and its derivatives often involves multistep reactions that can include Knoevenagel condensation, alkylation, and cyclization processes. A notable method for synthesizing similar compounds involves the reaction of ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates with S-methylisothiosemicarbazide hydroiodide to form specific triazinones or diones upon refluxing in different solvents (Vetyugova et al., 2018).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through various spectroscopic and crystallographic techniques. For example, Vogt et al. (2013) characterized polymorphic forms of a similar ethyl propanoate compound using spectroscopic and diffractometric techniques, highlighting the challenges and subtle differences in analyzing such complex molecules (Vogt et al., 2013).

Chemical Reactions and Properties

The reactivity of ethyl 3-(4-methyl-7-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-2-oxo-2H-chromen-3-yl)propanoate with various reagents under different conditions can lead to the formation of diverse products, demonstrating its versatile chemical properties. The reaction with S-methylisothiosemicarbazide hydroiodide, for instance, shows its ability to undergo substitution reactions to produce triazinones or diones, offering insights into its chemical behavior and potential for further modification (Vetyugova et al., 2018).

Physical Properties Analysis

While specific data on the physical properties of ethyl 3-(4-methyl-7-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-2-oxo-2H-chromen-3-yl)propanoate may not be directly available, studies on related compounds can provide insights. Techniques such as capillary powder X-ray diffraction (PXRD) and solid-state nuclear magnetic resonance (SSNMR) have been employed to explore the physical characterization of similar molecules, revealing details about their solid-state forms, molecular packing, and polymorphism (Vogt et al., 2013).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

One-Pot Synthesis Methods : Research has developed efficient one-pot synthesis methods for creating densely functionalized 4H-chromene derivatives, which are promising for medicinal applications due to their atom-economic and solvent-free conditions, showcasing the compound's potential in streamlined chemical synthesis processes (Boominathan et al., 2011).

Catalysis and Green Chemistry : Studies have also focused on the use of novel catalysts for the synthesis of chromeno[2,3-d]pyrimidinone derivatives, demonstrating the compound's role in facilitating high-yield, cleaner reactions under greener conditions, thus contributing to environmentally friendly chemical processes (Ghashang et al., 2013).

Pharmacological Potential

- Anticancer Applications : The structure-activity relationship and molecular mechanisms of certain 4H-chromene derivatives have been investigated for their ability to mitigate drug resistance in cancer cells, highlighting the compound's potential in developing new anticancer agents that can overcome multiple drug resistance (Das et al., 2009).

Material Science

- Optical Storage and Polymers : Research into azo polymers incorporating chromene derivatives has explored their use in reversible optical storage, indicating the compound's utility in materials science, particularly in the development of photoresponsive materials (Meng et al., 1996).

Antioxidant Properties

- Antioxidant Activity : Investigations into the antioxidant properties of new 4-hydroxycoumarin derivatives, including those similar to the target compound, have shown promising results, suggesting potential applications in protecting against oxidative stress (Stanchev et al., 2009).

Propriétés

IUPAC Name |

ethyl 3-[4-methyl-7-[2-(4-methylanilino)-2-oxoethoxy]-2-oxochromen-3-yl]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO6/c1-4-29-23(27)12-11-20-16(3)19-10-9-18(13-21(19)31-24(20)28)30-14-22(26)25-17-7-5-15(2)6-8-17/h5-10,13H,4,11-12,14H2,1-3H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRCUDZMPHHOPAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC(=O)NC3=CC=C(C=C3)C)OC1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2,5-dimethoxyphenyl)ethyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B4620710.png)

![6-{3-chloro-4-[(3-methylbenzyl)oxy]benzylidene}-5-imino-3-methyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4620722.png)

![2-{[5-(2-chlorophenyl)-2-furyl]methylene}-7-methyl-N-(2-methylphenyl)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4620727.png)

![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-cyclohexyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4620742.png)

![N-[3-(4-morpholinyl)propyl]-3-(2-thienyl)acrylamide](/img/structure/B4620743.png)

![1-{[4-(methylthio)-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B4620760.png)

![N-(2,3-dichlorophenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4620763.png)

![6-{3-allyl-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4620767.png)

![diethyl 5-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4620774.png)

![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]butanamide](/img/structure/B4620781.png)

![1-[(5-ethyl-2-thienyl)carbonyl]-4-(2-pyridinyl)piperazine](/img/structure/B4620797.png)

![methyl 2-{[(4-chlorophenyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B4620808.png)